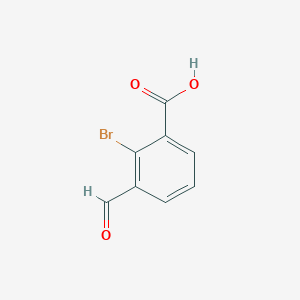

2-Bromo-3-formylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

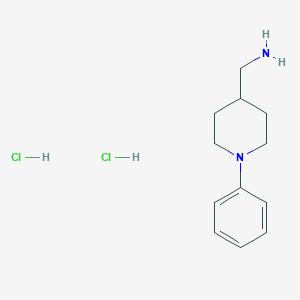

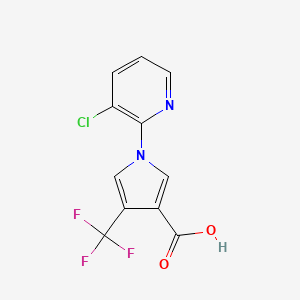

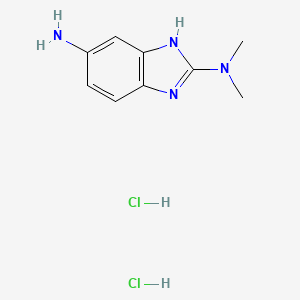

2-Bromo-3-formylbenzoic acid is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is a solid substance and is typically stored at ambient temperature or in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-formylbenzoic acid is1S/C8H5BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Bromo-3-formylbenzoic acid is a solid substance . It is typically stored at ambient temperature or in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis of Isoindolobenzoxazinones : 2-Formylbenzoic acids, including 2-bromo-3-formylbenzoic acid, are used in single-stage reactions to synthesize novel series of isomeric isoindolobenzoxazinones, a type of heterocyclic compound. X-ray analysis helps to study the molecular structure of these compounds (Gromachevskaya et al., 2010).

Synthesis of Functionalized Isoindolinones

- Palladium-Catalyzed Carbonylation : Various 2-bromoanilines undergo palladium-catalyzed carbonylation with 2-formylbenzoic acid, leading to the synthesis of functionalized isoindolinones. This method is highlighted for its versatility and efficiency in producing these compounds (Natte et al., 2014).

Scale-Up Synthesis

- Efficient Scale-Up Synthesis : The compound demonstrates potential in the scale-up synthesis of biologically important compounds, showcasing its relevance in industrial chemistry and pharmaceutical research (Seto et al., 2019).

Molecular Recognition Study

- Supramolecular Assemblies : It's used in molecular recognition studies, particularly in the syntheses and structural analysis of molecular adducts with N-donor compounds. This explores the interactions between various functional groups in a molecular context (Varughese & Pedireddi, 2006).

Synthesis of Heterocyclic Compounds

- Enantioenriched Derivatives : Transformations of 2-formylbenzoic acid, a category to which 2-bromo-3-formylbenzoic acid belongs, provide direct access to a range of heterocyclic organic compounds like phthalides and isoindolinones, important in various chemical and pharmaceutical applications (Niedek et al., 2016).

Solid-State NMR Study

- Characterization of Acylbenzoic Acids : The compound is also significant in the solid-state 17O NMR characterization of acylbenzoic acids, aiding in the understanding of the structural aspects of these acids in the solid state (Kong, Dai, & Wu, 2017).

Synthesis of Phosphonate Derivatives

- Phosphonate Phthalides Synthesis : It is utilized in reactions to synthesize 3-phosphonate phthalides, showcasing its applicability in the creation of specialized chemical compounds (Zhang, Kim, & Jang, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-3-formylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVNRCZTFKBHRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-formylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1383415.png)

![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)